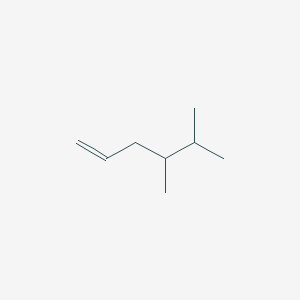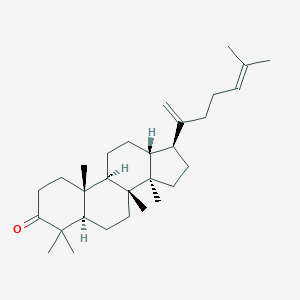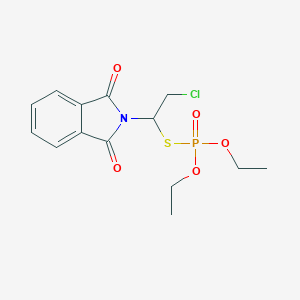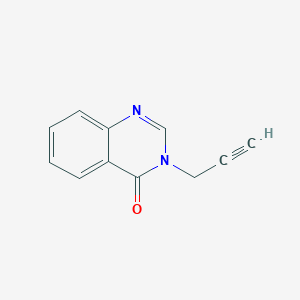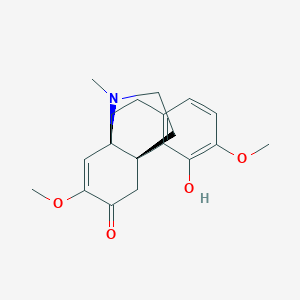![molecular formula C18H18B2N12 B099524 2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene CAS No. 16243-58-6](/img/structure/B99524.png)
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene is a chemical compound with the molecular formula C18H18B2N12 and a molecular weight of 424 g/mol. This compound is known for its unique structure, which includes boron atoms coordinated with pyrazolate ligands. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene typically involves the reaction of boron precursors with pyrazole ligands under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The pyrazolate ligands can be substituted with other ligands, leading to the formation of new boron complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other boron-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene involves its ability to coordinate with various molecules through its boron and pyrazolate ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the interacting molecules .
Comparison with Similar Compounds
Similar compounds to 2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene include other boron-pyrazolate complexes and boron-containing compounds with different ligands. These compounds may have similar chemical properties but differ in their reactivity, stability, and applications. The uniqueness of this compound lies in its specific ligand coordination and the resulting chemical behavior .
Properties
CAS No. |
16243-58-6 |
|---|---|
Molecular Formula |
C18H18B2N12 |
Molecular Weight |
424 g/mol |
IUPAC Name |
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C18H18B2N12/c1-7-21-25(11-1)19(26-12-2-8-22-26)29-15-5-17-31(29)20(27-13-3-9-23-27,28-14-4-10-24-28)32-18-6-16-30(19)32/h1-18H |
InChI Key |
RDGTWIZRTUHWQW-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
Canonical SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
Key on ui other cas no. |
16243-58-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


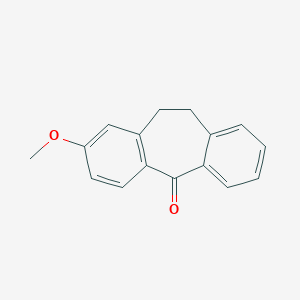
![1-methyloctahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B99444.png)
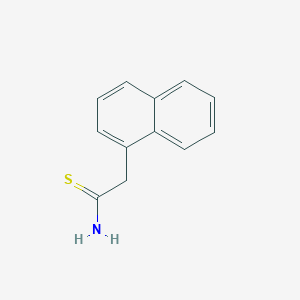
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
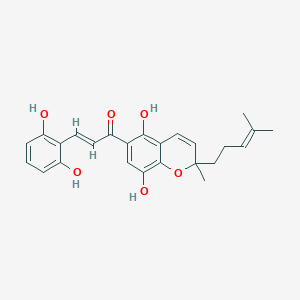
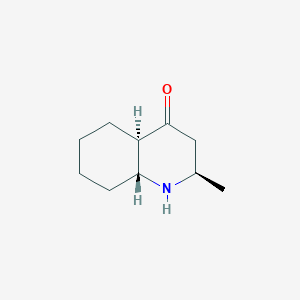
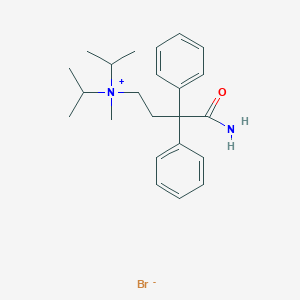
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
